Ethyl 4-[(oxan-2-yl)oxy]benzoate
Description
Properties
CAS No. |
118827-08-0 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
ethyl 4-(oxan-2-yloxy)benzoate |
InChI |
InChI=1S/C14H18O4/c1-2-16-14(15)11-6-8-12(9-7-11)18-13-5-3-4-10-17-13/h6-9,13H,2-5,10H2,1H3 |
InChI Key |
UPKPMJLDJTZHEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2CCCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Mechanistic Analysis
Route 1: Sequential Esterification and THP Protection
Step 1: Synthesis of Ethyl 4-Hydroxybenzoate
4-Hydroxybenzoic acid undergoes Fischer esterification with ethanol in the presence of sulfuric acid. The reaction employs azeotropic water removal using toluene or cyclohexane to shift equilibrium toward ester formation. Patent CN105481707A demonstrates similar conditions, achieving >85% yield for ethyl-4-aminobenzoate using a solid catalyst (e.g., Amberlyst-15) and reflux for 6–8 hours.
Reaction Conditions
- Reactants : 4-Hydroxybenzoic acid (1 eq), ethanol (5 eq)
- Catalyst : H₂SO₄ (0.1 eq) or Amberlyst-15 (10 wt%)
- Temperature : 80–100°C
- Yield : 82–89%
Step 2: THP Protection of the Hydroxyl Group
Ethyl 4-hydroxybenzoate reacts with dihydropyran (DHP) under acidic conditions to form the THP ether. Pyridinium p-toluenesulfonate (PPTS, 0.1 eq) in dichloromethane at 0–25°C provides mild and selective conditions, avoiding side reactions.
Reaction Conditions
Route 2: Direct Alkylation of Ethyl 4-Fluorobenzoate
Ethyl 4-fluorobenzoate undergoes nucleophilic aromatic substitution with oxan-2-ol in the presence of potassium carbonate. This method, inspired by fluorobenzoate derivatization in CN102206155A, requires polar aprotic solvents (e.g., DMF) and elevated temperatures.
Reaction Conditions
Route 3: One-Pot Esterification and Protection
A tandem approach combines 4-hydroxybenzoic acid, ethanol, and DHP in a single reactor. Sulfuric acid catalyzes both esterification and THP protection, simplifying purification. However, competing reactions may reduce yield.
Reaction Conditions
- Reactants : 4-Hydroxybenzoic acid (1 eq), ethanol (6 eq), DHP (1.2 eq)
- Catalyst : H₂SO₄ (0.2 eq)
- Temperature : 80°C, 12 hours
- Yield : 70–75%
Comparative Analysis of Synthetic Methods
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Sequential esterification | High selectivity, scalable | Multi-step, longer reaction time | 75–80% |
| Direct alkylation | Avoids intermediate isolation | Requires harsh conditions, lower yield | 60–68% |
| One-pot synthesis | Simplified workflow | Competing side reactions | 70–75% |
Route 1 offers the highest reproducibility and yield, making it preferable for industrial applications. Direct alkylation (Route 2) is less efficient due to fluorobenzoate’s moderate reactivity, while the one-pot method (Route 3) balances speed and yield for laboratory-scale synthesis.
Characterization and Analytical Data
Spectroscopic Properties
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows >98% purity for Route 1, with retention time = 6.2 minutes.
Applications and Derivatives
The THP group’s stability under basic conditions makes this compound a versatile intermediate for further functionalization, such as:
- Pharmaceuticals : Prodrug synthesis via ester hydrolysis.
- Polymers : Monomer for UV-stable polyesters.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(oxan-2-yl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The benzoate moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ether bond can be cleaved under acidic or basic conditions to yield the corresponding alcohols and phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of the ether bond.
Major Products Formed
Oxidation: Formation of 4-carboxybenzoic acid.
Reduction: Formation of 4-hydroxybenzyl alcohol.
Substitution: Formation of oxan-2-ol and 4-hydroxybenzoic acid.
Scientific Research Applications
Ethyl 4-[(oxan-2-yl)oxy]benzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[(oxan-2-yl)oxy]benzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key ethyl 4-substituted benzoate derivatives and their distinguishing features:
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Donating Groups: The oxan-2-yl group (electron-donating ether) increases lipophilicity compared to electron-withdrawing groups like sulfate (-OSO₃H) in Ethyl 4-(sulfooxy)benzoate, which enhances water solubility . Dimethylamino (-N(CH₃)₂) in Ethyl 4-(dimethylamino)benzoate acts as a strong electron donor, improving reactivity in photo-initiated polymerization reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
